molecular formula C8H13FO2 B14089796 Ethyl 4-fluoro-3-methyl-2-pentenoate CAS No. 77163-72-5

Ethyl 4-fluoro-3-methyl-2-pentenoate

Cat. No.: B14089796
CAS No.: 77163-72-5
M. Wt: 160.19 g/mol
InChI Key: KERPLVDZOZNVKR-UHFFFAOYSA-N
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Description

Ethyl (E)-4-fluoro-3-methylpent-2-enoate is an organic compound belonging to the class of esters. It is characterized by the presence of a fluoro group and a double bond in its structure, making it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-4-fluoro-3-methylpent-2-enoate typically involves the esterification of 4-fluoro-3-methylpent-2-enoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of ethyl (E)-4-fluoro-3-methylpent-2-enoate can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures to maximize yield and efficiency.

Types of Reactions:

    Oxidation: Ethyl (E)-4-fluoro-3-methylpent-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the double bond can yield saturated esters.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 4-fluoro-3-methylpentanoic acid.

    Reduction: Ethyl 4-fluoro-3-methylpentanoate.

    Substitution: Ethyl (E)-4-methoxy-3-methylpent-2-enoate.

Scientific Research Applications

Ethyl (E)-4-fluoro-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-4-fluoro-3-methylpent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The double bond in the structure allows for potential interactions with nucleophiles, facilitating various biochemical reactions.

Comparison with Similar Compounds

  • Ethyl 4-fluoropentanoate
  • Ethyl 3-methylpent-2-enoate
  • Ethyl 4-chloro-3-methylpent-2-enoate

Comparison: Ethyl (E)-4-fluoro-3-methylpent-2-enoate is unique due to the presence of both a fluoro group and a double bond. This combination imparts distinct chemical and biological properties, making it more reactive and potentially more effective in certain applications compared to its analogs.

Properties

CAS No.

77163-72-5

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

ethyl 4-fluoro-3-methylpent-2-enoate

InChI

InChI=1S/C8H13FO2/c1-4-11-8(10)5-6(2)7(3)9/h5,7H,4H2,1-3H3

InChI Key

KERPLVDZOZNVKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C(C)F

Origin of Product

United States

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